molecular formula C20H14ClN5O2 B2927300 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide CAS No. 955528-14-0

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide

Cat. No.: B2927300
CAS No.: 955528-14-0
M. Wt: 391.82
InChI Key: OQTGIZOBKVZBCO-MDZDMXLPSA-N
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Description

“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit a wide range of biological responses such as anticancer, antiproliferative, and anti-mycobacterial activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through Biginelli condensation . This method involves the condensation of substituted aromatic aldehyde, 5-amino-2,4-dihydro-3H-pyrazol-3-one, and guanidine .

Scientific Research Applications

Adenosine Receptor Affinity

Research has indicated that pyrazolo[3,4-d]pyrimidines, including compounds similar to N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide, exhibit affinity for A1 adenosine receptors. Substitutions at specific positions on the pyrazolo[3,4-d]pyrimidine core have been shown to enhance this activity, with certain substitutions leading to increased potency at A1 receptors and slightly less potency at A2 receptors (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Anticancer Activities

A series of compounds related to this compound have been synthesized and evaluated for their antimicrobial and anticancer properties. Some derivatives have shown higher anticancer activity than reference drugs and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study highlighted the synthesis of amido linked bis heterocycles with potent antimicrobial properties, particularly against certain bacteria and fungi (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).

Novel Anticancer Agents

Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been designed and synthesized, with some showing potent anticancer activity across various cancer cell lines. These compounds have been evaluated for their potential to inhibit cell proliferation and induce apoptosis, suggesting their utility as novel anticancer agents (Katariya, Vennapu, & Shah, 2021). Further, the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives have been reported, with select derivatives demonstrating significant antitumor activity, highlighting the potential of this scaffold in developing new anticancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).

Future Directions

The future directions for “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide” and similar compounds could involve further exploration of their biological activity and therapeutic potential . Specifically, their potential as CDK2 inhibitors could be further investigated for cancer treatment .

Properties

IUPAC Name

(E)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-13H,(H,24,27)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTGIZOBKVZBCO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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